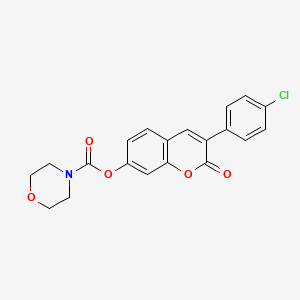
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as CPMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of chromen-2-one derivatives, which have been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Activities
The compound’s structure suggests potential antimicrobial properties. Researchers have synthesized various benzophenone derivatives, including those with morpholine groups, to explore their bioactivity . Preliminary studies indicate that some of these compounds exhibit antifungal activity against phytopathogenic fungi. However, their antibacterial activities are generally lower. Investigating the structure-activity relationship (SAR) of these derivatives is crucial for optimizing their efficacy.
Agrochemical Candidates
Given the rise of resistance to existing agrochemicals, finding novel candidates with different modes of action is essential. Benzophenone-derived fungicides, such as metrafenone, have been effective against powdery mildews in crops. The compound’s unique mode of action may interfere with polar action organization . Further research could explore its potential as an agrochemical for disease control.
Cellulose Synthesis Inhibition
Dimethomorph and flumorph, both benzophenone derivatives, inhibit cellulose synthesis and effectively combat diseases caused by Oomycete foliar plant pathogens. These compounds contain a morpholine ring, which is a pharmacophore in fungicides . Investigating whether our compound shares similar properties could provide insights into its mode of action.
Novel Fungicides
Pyrimorph, an analog of dimethomorph and flumorph, has demonstrated excellent activity against oomycetes. Its benzophenone skeleton and morpholine ring contribute to its efficacy . Our compound’s structural similarity suggests it might also possess fungicidal properties. Further studies are warranted to validate this hypothesis.
Pharmacophore Exploration
The morpholine group, present in several commercial fungicides (e.g., tridemorph, dodemorph, fenpropimorph), plays a crucial role in their activity . Investigating whether our compound interacts with similar targets or pathways could enhance our understanding of its pharmacophore and guide drug design.
Drug Discovery and Optimization
Researchers can use our compound as a starting point for drug discovery. By modifying its structure, they can create analogs with improved properties, such as enhanced bioactivity, reduced toxicity, or better pharmacokinetics. Computational modeling and experimental assays can guide optimization efforts.
Sun, L., Wu, J., Luo, M., Wang, X., Pan, M., Gou, Z., & Sun, D. (2011). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 16(11), 9739–9754. DOI: 10.3390/molecules16119739
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5/c21-15-4-1-13(2-5-15)17-11-14-3-6-16(12-18(14)27-19(17)23)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKIAZBDMMVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2453651.png)
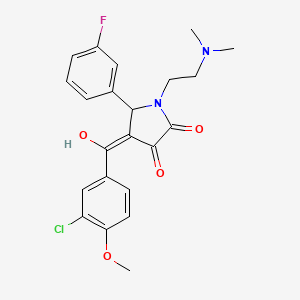
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2453655.png)
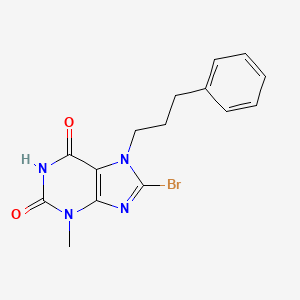
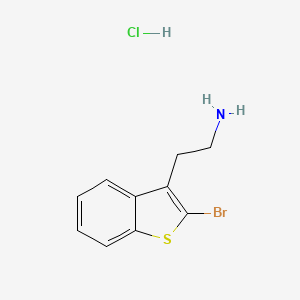
![(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B2453660.png)
![N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453661.png)
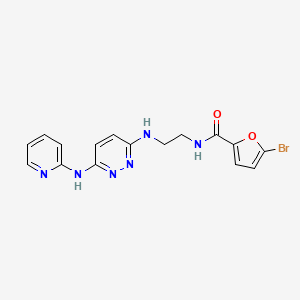
![N-Methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indole-2-carboxamide](/img/structure/B2453665.png)
![7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B2453670.png)
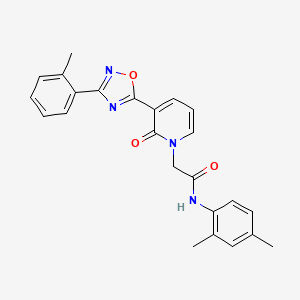


![1-(3-Chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2453674.png)